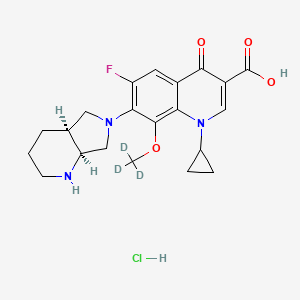
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that enhance its stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a purine base with a protected sugar derivative.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. Cleanroom conditions are maintained to prevent contamination, and high-performance liquid chromatography (HPLC) is used for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the disruption of cellular processes and the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-adenine: Similar structure but different base.
2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-cytosine: Similar structure but different base.
2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-thymine: Similar structure but different base.
Uniqueness
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine is unique due to its specific base and sugar modifications, which enhance its stability and biological activity. Its fluorine substitution at the 2’ position of the sugar moiety provides increased resistance to enzymatic degradation, making it a valuable compound in therapeutic applications.
Propiedades
Fórmula molecular |
C10H12FN5O3 |
|---|---|
Peso molecular |
269.23 g/mol |
Nombre IUPAC |
(2R,4R,5R)-5-(2-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-6-7(18)5(2-17)19-9(6)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6-,7?,9-/m1/s1 |
Clave InChI |
REZWVJHKIBWHOX-PQLACBALSA-N |
SMILES isomérico |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F |
SMILES canónico |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



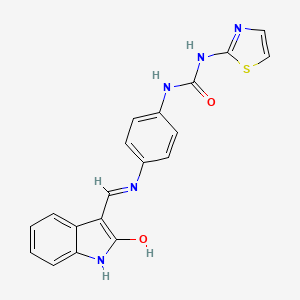
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
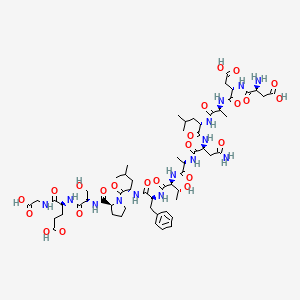
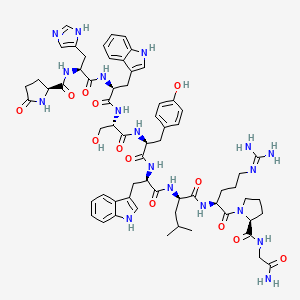

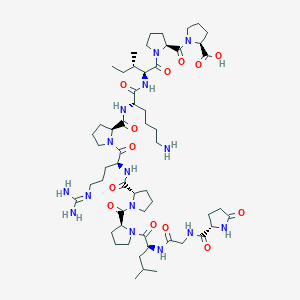
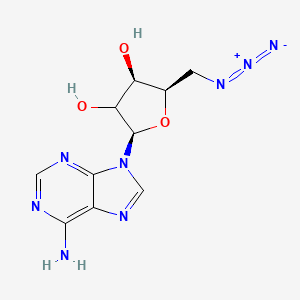

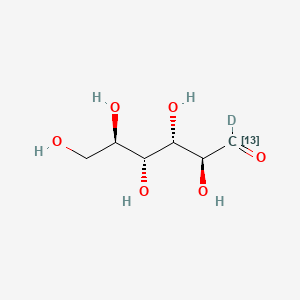
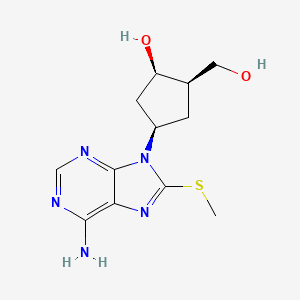

![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)
